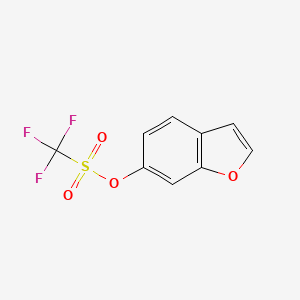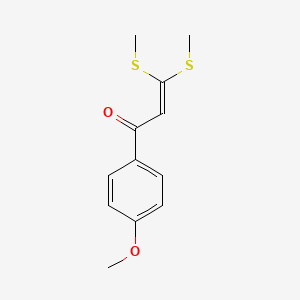
1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
説明
1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, also known as Methoxythiophene, is a chemical compound that belongs to the family of chalcones. Chalcones are natural products that have been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Methoxythiophene has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene is not fully understood. However, it has been proposed that 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene has been found to inhibit the activity of various enzymes, including tyrosinase, which is involved in the production of melanin, and cyclooxygenase, which is involved in the production of inflammatory mediators. 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene has also been found to interact with various receptors, including estrogen receptors, which play a key role in the development and progression of breast cancer.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, which leads to the inhibition of cancer cell growth. 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene has also been found to exhibit antioxidant and anti-inflammatory properties, which can help to prevent oxidative damage and inflammation. In addition, 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene has been found to exhibit antibacterial and antifungal properties, which can help to prevent the growth of harmful bacteria and fungi.
実験室実験の利点と制限
1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various experiments. 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene also exhibits various biological activities, making it a useful tool for studying the mechanisms of action of various enzymes and receptors. However, 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene also has some limitations for lab experiments. It has been found to exhibit low solubility in water, which can limit its use in aqueous solutions. 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene has also been found to exhibit low stability under acidic conditions, which can limit its use in acidic environments.
将来の方向性
There are several future directions for the research on 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene. One direction is to investigate its potential applications in medicine, including the development of new anticancer and antibacterial agents. Another direction is to study its potential applications in agriculture, including the development of new pesticides and herbicides. Furthermore, the mechanism of action of 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene needs to be further elucidated to better understand its biological activities. Finally, the synthesis of 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene needs to be optimized to increase its yield and purity, making it more readily available for use in various applications.
科学的研究の応用
1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of cancer cells, including breast, liver, and colon cancer cells, by inducing apoptosis and cell cycle arrest. 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S2/c1-14-10-6-4-9(5-7-10)11(13)8-12(15-2)16-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUUGQMOOHOVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C(SC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443483 | |
| Record name | 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33868-76-7 | |
| Record name | 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, 1,4-dimethoxy-2-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B1624452.png)




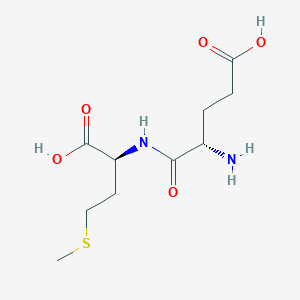


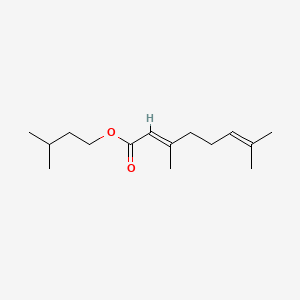

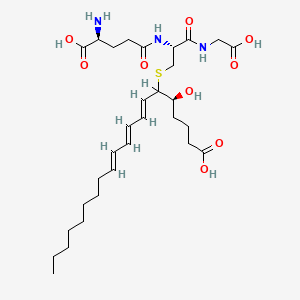

![[Bis(propylsulfanyl)methyl]benzene](/img/structure/B1624473.png)
